

A Comprehensive Technical Guide to 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1362841

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Authored For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **6-Methoxy-1-methyl-1H-indole-3-carbaldehyde**, a key heterocyclic building block. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol based on the Vilsmeier-Haack reaction, and discuss its applications as a versatile intermediate in medicinal chemistry and materials science.

Part 1: Core Molecular Profile and Structural Elucidation

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a substituted indole, a class of aromatic heterocyclic compounds that form the core of many biologically active molecules. The strategic placement of the N-methyl, C6-methoxy, and C3-formyl groups makes it a valuable precursor for creating complex molecular architectures.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.

Property	Value	Source(s)
CAS Number	202807-44-1	[1]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1] [2]
Molecular Weight	189.21 g/mol	[1] [2]
Physical Form	Pale-yellow to Yellow-brown Solid	
Storage Temperature	Room Temperature	

Chemical Structure

The structure consists of a bicyclic indole core, N-methylated at position 1, with a methoxy substituent at position 6 and a carbaldehyde (formyl) group at the electron-rich position 3.

Caption: Chemical structure of **6-Methoxy-1-methyl-1H-indole-3-carbaldehyde**.

Anticipated Spectroscopic Profile

While a dedicated spectrum for this specific molecule is not publicly available, an accurate profile can be predicted based on spectral data from closely related analogues. This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized material.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key diagnostic peaks include the aldehyde proton, the two methyl groups, and the aromatic protons.
- ¹³C NMR: The carbon spectrum will confirm the presence of 11 unique carbon atoms, including the characteristic downfield shift of the carbonyl carbon.
- IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretch from the aldehyde group.

Group	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Rationale / Comparison Compound
Aldehyde (-CHO)	~10.0 (s, 1H)	~184.5	Characteristic of indole-3-carbaldehydes. ^[3]
N-Methyl (-NCH ₃)	~3.90 (s, 3H)	~33.7	Based on 1-methyl-1H-indole-3-carbaldehyde. ^[3]
Methoxy (-OCH ₃)	~3.85 (s, 3H)	~55.9	Typical shift for an aromatic methoxy group.
Aromatic Protons	~7.0-8.3 (m)	~100-140	Complex splitting pattern in the aromatic region.

Part 2: Synthesis and Mechanistic Insights

The most efficient and widely adopted method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.^[4] This reaction is a versatile formylation technique that works exceptionally well on electron-rich aromatic compounds like indoles, typically affording high yields.^{[4][5]}

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, which then attacks the indole ring.

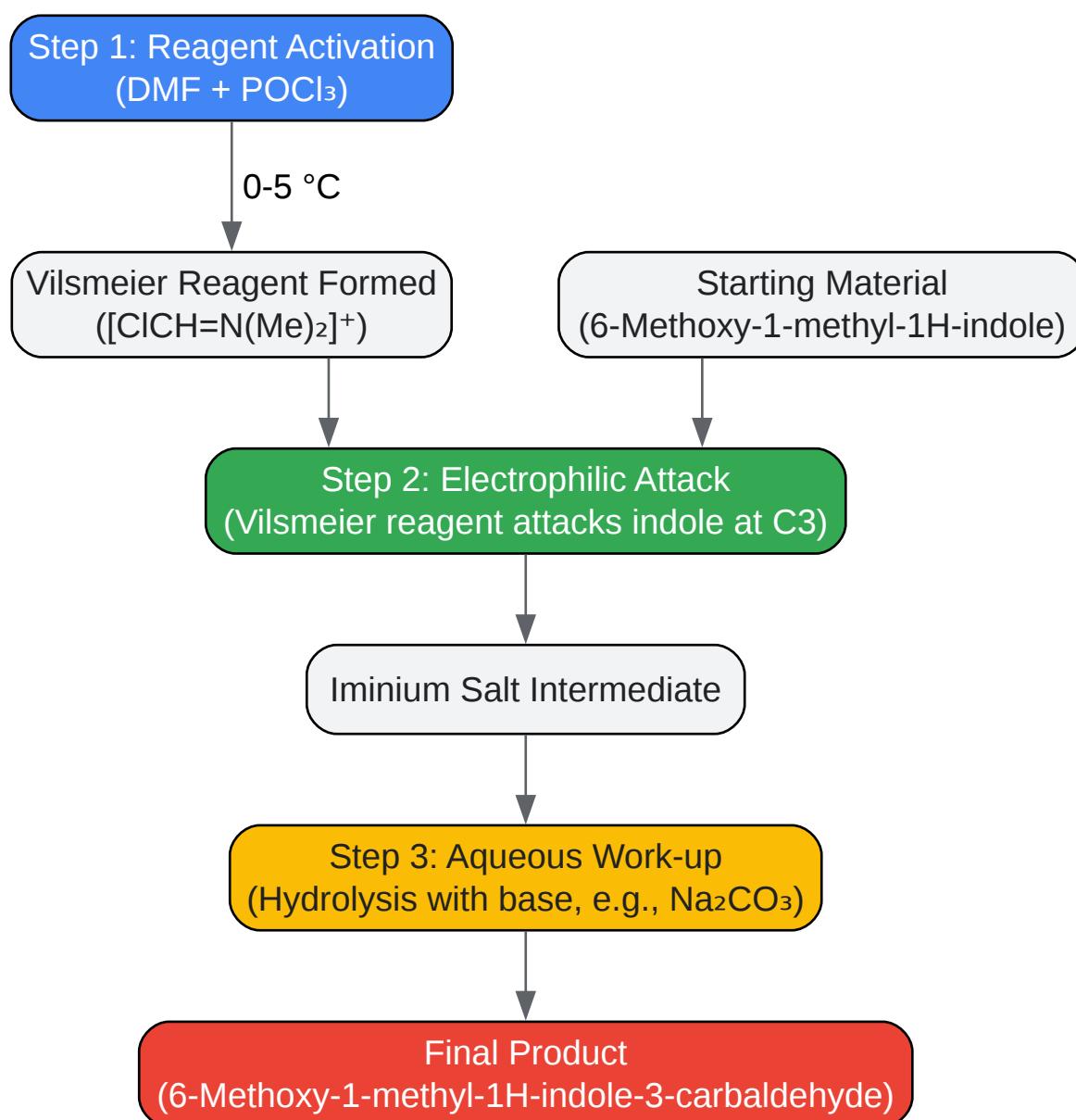
Causality of Experimental Choices:

- Substrate: 6-Methoxy-1-methyl-1H-indole is used as the starting material. The methoxy and N-methyl groups are electron-donating, which activates the indole ring system towards electrophilic substitution, making the reaction efficient.

- Reagents: N,N-dimethylformamide (DMF) serves as the source of the formyl group, while phosphorus oxychloride (POCl_3) acts as a dehydrating and activating agent to generate the electrophilic Vilsmeier reagent.[4]
- Regioselectivity: The electrophilic attack occurs preferentially at the C3 position of the indole. This is because the C3 position is the most nucleophilic and the resulting intermediate cation is well-stabilized by the nitrogen atom.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Vilsmeier-Haack formylation process.



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Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Each step includes checks and expected outcomes.

Materials & Equipment:

- 6-Methoxy-1-methyl-1H-indole (1 equivalent)
- Anhydrous N,N-dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3) (1.2 equivalents)
- Saturated sodium carbonate (Na_2CO_3) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, and silica gel for chromatography.

Procedure:

- **Vilsmeier Reagent Preparation:** In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl_3 (1.2 eq.) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.
- **Substrate Addition:** Dissolve the 6-Methoxy-1-methyl-1H-indole (1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.^[6] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Work-up and Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice. Once the ice has melted, basify the solution by slowly adding saturated aqueous Na₂CO₃ solution until the pH is > 8.^[7] A precipitate of the crude product should form.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid. Purify the crude product by silica gel column chromatography to obtain the pure **6-Methoxy-1-methyl-1H-indole-3-carbaldehyde**.

Part 3: Applications in Research and Drug Development

Indole-3-carbaldehyde derivatives are not typically final products but rather highly valuable synthetic intermediates.^[4] The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the rapid diversification of the indole scaffold.

- Precursor for Biologically Active Molecules: The indole nucleus is a privileged scaffold in medicinal chemistry. By modifying the aldehyde group (e.g., via Wittig reactions, reductive amination, oxidation, or condensation reactions), researchers can synthesize libraries of novel compounds for screening against various biological targets.
- Building Block for Complex Syntheses: This compound serves as a key building block for the total synthesis of natural products and complex pharmaceuticals.^[8]
- Development of Functional Materials: Indole derivatives have been explored for their applications in organic electronics and as fluorescent probes, where the electronic properties can be tuned by modifying the substituents on the indole ring.

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